Tetracosahexaenoic acid

Overview

Description

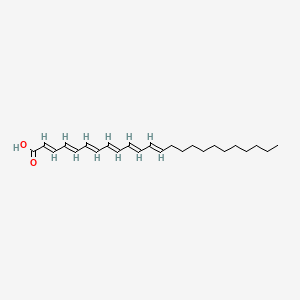

6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid is a polyunsaturated fatty acid with a molecular formula of C24H36O2. It is characterized by the presence of six double bonds in the cis configuration, which contributes to its unique chemical properties. This compound is part of the omega-3 fatty acid family and is known for its potential health benefits and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from commercially available precursors, involving multiple steps of elongation and desaturation reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, such as the use of genetically modified microorganisms or algae that can produce high yields of polyunsaturated fatty acids. These methods are more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidation products.

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

Substitution: Functional groups can be introduced at specific positions along the carbon chain.

Common Reagents and Conditions:

Oxidation: Common reagents include oxygen, ozone, and peroxides.

Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum.

Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

Oxidation: Hydroperoxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Scientific Research Applications

6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of complex lipids and other bioactive molecules.

Biology: Studied for its role in cell membrane structure and function.

Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.

Industry: Utilized in the production of dietary supplements and functional foods.

Mechanism of Action

The mechanism of action of 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, leading to various physiological effects. Additionally, it can be metabolized into bioactive lipid mediators that play roles in inflammation and other cellular processes .

Comparison with Similar Compounds

- 6(Z),9(Z),12(Z),15(Z),18(Z)-Tetracosapentaenoic Acid

- 6(Z),9(Z),12(Z),15(Z)-Hexadecatetraenoic Acid

- 9(Z),12(Z),15(Z)-Octadecatrienoic Acid

Comparison: 6(Z),9(Z),12(Z),15(Z),18(Z),21(Z)-Tetracosahexaenoic Acid is unique due to its six double bonds, which confer distinct chemical and biological properties compared to other polyunsaturated fatty acids. Its longer carbon chain and higher degree of unsaturation make it more effective in modulating membrane fluidity and producing bioactive lipid mediators .

Biological Activity

Tetracosahexaenoic acid (THA), also known as 24:6ω-3, is a polyunsaturated fatty acid that plays a significant role in various biological processes. This article explores the biological activity of THA, focusing on its metabolism, effects on immune cells, and potential therapeutic applications.

Overview of this compound

THA is an intermediate in the conversion of alpha-linolenic acid (18:3ω-3) to docosahexaenoic acid (DHA, 22:6ω-3) in mammals. Despite being considered a metabolic intermediate that does not accumulate in tissues, recent studies indicate that certain cell types can assimilate and metabolize exogenous THA effectively .

Metabolism and Cellular Uptake

Research has shown that THA can influence the fatty acid composition of human T lymphocytes. In vitro studies demonstrated that incubation with THA significantly increased the levels of DHA in both primary T lymphocytes and Jurkat T cell leukemia cells. Specifically, the increment in DHA content was found to be 19.5-fold greater in Jurkat cells incubated with THA compared to those incubated with alpha-linolenic acid . This suggests that THA may serve as an effective substrate for DHA synthesis in certain cellular contexts.

Table 1: Comparison of Fatty Acid Composition Changes

| Cell Type | Incubation with THA | Increment in DHA Content |

|---|---|---|

| Primary T Lymphocytes | Yes | Significant |

| Jurkat T Cells | Yes | 19.5-fold increase |

| Control (no THA) | No | Baseline levels |

Immune Response Modulation

THA has been implicated in modulating immune responses through its effects on T lymphocyte activation and proliferation. The incorporation of ω-3 polyunsaturated fatty acids (PUFAs) like THA into cell membranes can lead to homeoviscous adaptations, which are crucial for maintaining membrane fluidity during T cell activation. These adaptations are essential for optimal immune function and may influence the secretion of cytokines and other signaling molecules .

Neuroprotective Effects

Recent findings suggest that THA is involved in neuroprotection, particularly through its derivative, tetracosahexaenoylethanolamide (THEA). In experimental models, THEA was shown to enhance neuronal excitability and output in medium spiny neurons of the nucleus accumbens following ischemia/hypercapnia conditions. This indicates a potential role for THA and its derivatives in brain health and neuroprotection .

Therapeutic Applications

The potential therapeutic applications of THA are being explored in various contexts, including:

- Cardiovascular Health : THA may help reduce triglyceride levels and improve lipid profiles, making it a candidate for managing hyperlipidemia .

- Neurodegenerative Disorders : Due to its neuroprotective properties, THA could be beneficial in treating conditions like Alzheimer's disease or other forms of dementia.

- Inflammatory Conditions : The modulation of immune responses by THA suggests it may have applications in inflammatory diseases.

Case Studies

- Hyperlipidemia Management : A clinical trial evaluated the effects of a combination treatment involving atorvastatin and Jiangzhi Tongluo Soft Capsule (JTSC), which contains THA. Results indicated significant reductions in serum triglycerides and cholesterol levels after eight weeks of treatment .

- Neuroprotection Post-Ischemia : In a study involving FAAH-knockout mice, elevated levels of THEA were associated with enhanced neuronal output during ischemic conditions, highlighting the protective role of THA derivatives against neuronal damage .

Properties

IUPAC Name |

(6Z,9Z,12Z,15Z,18Z,21Z)-tetracosa-6,9,12,15,18,21-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-23H2,1H3,(H,25,26)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJECVSSKXFCJ-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318739 | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68378-49-4, 81247-23-6 | |

| Record name | C24:6n-3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68378-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nisinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068378494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nisinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NISINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L6GYZ1ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetracosahexaenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.